molecular formula C17H20N2O2S B5752561 N,N'-bis(4-methoxybenzyl)thiourea CAS No. 22313-70-8

N,N'-bis(4-methoxybenzyl)thiourea

Cat. No.: B5752561
CAS No.: 22313-70-8
M. Wt: 316.4 g/mol
InChI Key: AEVPFOZAPNAKHW-UHFFFAOYSA-N
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Description

N,N'-bis(4-methoxybenzyl)thiourea, also known as MBTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBTU is a thiourea derivative that has been synthesized using various methods, including the reaction between 4-methoxybenzylamine and thiocarbonyl diimidazole.

Mechanism of Action

The mechanism of action of N,N'-bis(4-methoxybenzyl)thiourea is not fully understood, but it is thought to involve the inhibition of enzyme activity by binding to the active site of the enzyme. This compound has been shown to inhibit the activity of various enzymes, including protein kinases, phosphatases, and proteases, by binding to the active site and blocking the substrate from binding. This inhibition of enzyme activity can lead to changes in cellular signaling pathways and cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-bis(4-methoxybenzyl)thiourea for laboratory experiments is its ability to selectively inhibit enzyme activity, making it a useful tool for studying the regulation of cellular signaling pathways. This compound has also been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N,N'-bis(4-methoxybenzyl)thiourea, including the development of more efficient synthesis methods, the identification of new targets for this compound inhibition, and the development of this compound derivatives with improved solubility and potency. This compound has also shown potential as a cancer therapy, and further research is needed to explore its efficacy and safety in clinical trials. Additionally, this compound has anti-inflammatory effects, and further research is needed to explore its potential as a treatment for inflammatory diseases.

Synthesis Methods

N,N'-bis(4-methoxybenzyl)thiourea can be synthesized using various methods, including the reaction between 4-methoxybenzylamine and thiocarbonyl diimidazole. This method involves the addition of thiocarbonyl diimidazole to 4-methoxybenzylamine in the presence of a solvent such as chloroform or methanol. The reaction produces this compound as a white crystalline solid with a melting point of 172-174°C. Other methods for synthesizing this compound include the reaction between 4-methoxybenzyl chloride and thiourea, or the reaction between 4-methoxybenzyl isothiocyanate and ammonia.

Scientific Research Applications

N,N'-bis(4-methoxybenzyl)thiourea has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. It has been shown to inhibit the activity of various enzymes, including protein kinases, phosphatases, and proteases, making it a useful tool for studying the regulation of cellular signaling pathways. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

1,3-bis[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-20-15-7-3-13(4-8-15)11-18-17(22)19-12-14-5-9-16(21-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVPFOZAPNAKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356818
Record name Thiourea, N,N'-bis[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22313-70-8
Record name Thiourea, N,N'-bis[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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